[2-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid
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Overview
Description
[2-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H16BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the pyrrolidine ring and the boronic acid group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:
Hydroboration: Another common method is hydroboration, where a borane reagent is added to an alkene or alkyne to form the corresponding boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: [2-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid can undergo oxidation to form the corresponding phenol derivative.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Aqueous or organic solvents like ethanol or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Serves as a building block in the synthesis of various drugs and bioactive molecules.
Industry:
Material Science: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [2-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine ring, making it less versatile in certain reactions.
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid: Contains a sulfonyl group, which can alter its reactivity and applications.
Uniqueness: The presence of the pyrrolidine ring in [2-Methyl-5-(pyrrolidin-1-yl)phenyl]boronic acid provides unique steric and electronic properties, making it particularly useful in the synthesis of pharmaceuticals and complex organic molecules .
Properties
IUPAC Name |
(2-methyl-5-pyrrolidin-1-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-9-4-5-10(8-11(9)12(14)15)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNVGVCKVGFTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2CCCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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